molecular formula C16H17FN2O4 B5643952 1-ethyl-7-fluoro-6-(4-morpholinyl)-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid

1-ethyl-7-fluoro-6-(4-morpholinyl)-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid

Cat. No. B5643952
M. Wt: 320.31 g/mol
InChI Key: WIEQRCYXVMJPGF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-ethyl-7-fluoro-6-(4-morpholinyl)-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid involves multiple steps, including the reaction of related anilines with diethyl ethoxymethylenemalonate, cyclization to the quinolinecarboxylate ester, ethylation, and hydrolysis with aqueous sodium hydroxide (Stefancich et al., 1985). Another key intermediate for similar compounds involves the chlorination and subsequent intramolecular cyclization reactions (Matsuoka et al., 1997).

Molecular Structure Analysis

The molecular structure of this compound and related derivatives are confirmed through spectroscopic means including X-Ray measurements, which validate the presence of the fluoroquinolone core and substituted groups (El-Abadelah et al., 2006).

Chemical Reactions and Properties

This class of compounds undergoes various chemical reactions, including substitutions and cyclizations, to form a wide array of derivatives with potentially enhanced antibacterial activities. The presence of the fluoro group and the piperazine moiety significantly influences the compound's reactivity and its interaction with bacterial enzymes (Ziegler et al., 1989).

Physical Properties Analysis

The physical properties of fluoroquinolones, such as solubility and stability, are crucial for their antibacterial efficacy. These properties are influenced by the fluorine atom and the specific substituents on the quinoline ring. For instance, the introduction of a morpholinyl group at the 7-position could potentially affect the compound's aqueous solubility and pharmacokinetic profile.

Chemical Properties Analysis

The chemical properties, including the compound's reactivity and interaction with bacterial DNA gyrase, are influenced by the structural modifications of the quinoline core. The efficacy of fluoroquinolones against various bacterial strains is attributed to these chemical properties, which enable the compounds to bind to and inhibit the target enzymes more effectively (Ishikawa et al., 1990).

properties

IUPAC Name

1-ethyl-7-fluoro-6-morpholin-4-yl-4-oxoquinoline-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O4/c1-2-18-9-11(16(21)22)15(20)10-7-14(12(17)8-13(10)18)19-3-5-23-6-4-19/h7-9H,2-6H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIEQRCYXVMJPGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)F)N3CCOCC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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